molecular formula C18H17ClN2O3S B2536203 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865544-06-5

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2536203
CAS No.: 865544-06-5
M. Wt: 376.86
InChI Key: BTBPSRZMNKLJTG-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is a synthetic compound with the molecular formula C18H17ClN2O3S . It belongs to the class of benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a benzamide group via a double bond . The benzothiazole ring contains a sulfur and a nitrogen atom, and the benzamide group has two methoxy (-OCH3) substituents .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 376.9 g/mol . It has a complexity of 507 and a topological polar surface area of 76.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Antitumor Applications

The benzothiazole and benzamide derivatives have been extensively studied for their antitumor properties. A study by Aly et al. (2010) explored thieno[2,3‐d]pyrimidines derivatives as potential antitumor and antioxidant agents, indicating that structural analogs could show significant inhibition against Hep-G2 cell growth. Similarly, Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones, investigating their probable anticancer activity across various cancer cell lines, including C6, A549, MCF-7, and HT-29. These studies suggest that modifications on the benzothiazole and benzamide frameworks can enhance antitumor efficacy, making "(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide" a compound of interest for cancer research (Aly et al., 2010), (Osmaniye et al., 2018).

Antimicrobial Applications

Compounds incorporating thiazole and benzamide moieties have also demonstrated promising antimicrobial properties. Desai et al. (2013) and Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of benzothiazole derivatives, presenting significant efficacy against various bacterial and fungal strains. This indicates the potential of "this compound" in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Desai et al., 2013), (Spoorthy et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities given the wide range of activities exhibited by thiazole derivatives . More research could also be done to determine its synthesis and chemical reactions.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPSRZMNKLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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